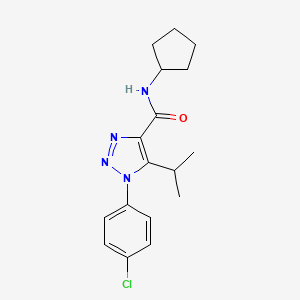

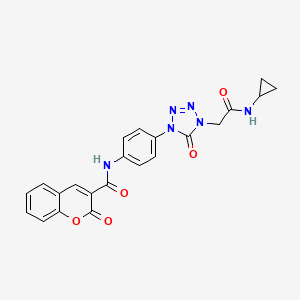

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

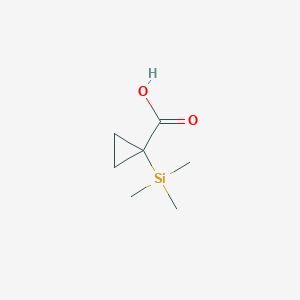

The compound "1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The presence of a 4-chlorophenyl group suggests potential for interaction with various biological targets, while the cyclopentyl and isopropyl substituents may influence the compound's physical properties and conformational stability.

Synthesis Analysis

The synthesis of related 1,2,3-triazole derivatives typically involves multicomponent reactions or cycloaddition processes. For instance, the reactivity of 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole was explored in reactions with pyruvic acid and aldehydes, leading to the formation of furanone derivatives rather than the expected triazolopyrimidine or triazolylpyrrolone derivatives . Another example is the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, which was achieved through a five-step process starting from 4-chlorobenzenamine, with specific reaction conditions optimized for yield . These studies provide insights into the synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the orientation of substituents around the triazole ring. For example, in a related compound, the cyclopropyl ring was found to be almost perpendicular to the benzene ring, indicating steric interactions that could influence the overall molecular conformation . Such structural analyses are crucial for understanding the potential binding modes and interactions of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,2,3-triazole derivatives is often explored through cycloaddition reactions. A study on the 1,3-dipolar cycloaddition of carbodiimides and nitrilimines for the synthesis of 5-amino-1,2,4-triazoles revealed that alkyl and cycloalkyl moieties on the triazolic ring can act as leaving groups, which is an important consideration for the synthesis and further functionalization of such compounds . This information could be relevant for the chemical reactions involving the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their substituents. For instance, the presence of a 4-chlorophenyl group could affect the compound's electron distribution and polarity, potentially impacting its solubility and reactivity. The cyclopentyl and isopropyl groups may confer lipophilicity, which is an important factor in drug design for membrane permeability and bioavailability. The crystal structure and intermolecular interactions, such as hydrogen bonding and van der Waals forces, also play a role in the compound's solid-state properties .

Applications De Recherche Scientifique

Triazole Derivatives in Scientific Research

Triazole derivatives are known for their diverse pharmacological properties and have been extensively studied for their applications across different scientific fields. For instance, certain triazole compounds have been found to possess significant antitumor activity , as demonstrated by Stevens et al. (1984), who explored the synthesis and chemistry of imidazotetrazines, highlighting their broad-spectrum antitumor effects (Stevens et al., 1984). This suggests that related triazole carboxamides might also have potential in cancer research.

Moreover, the corrosion inhibition properties of triazole derivatives on mild steel in acidic media have been studied by Lagrenée et al. (2002), who found that these compounds exhibit high inhibition efficiency, which could be beneficial for materials science and engineering applications (Lagrenée et al., 2002). This highlights the potential of triazole derivatives, including the one , in corrosion protection research.

The synthesis and antibacterial screening of various heterocyclic compounds containing the triazole moiety, as investigated by Deshmukh et al. (2017), further underscore the chemical versatility of triazole derivatives and their potential application in the development of new antibacterial agents (Deshmukh et al., 2017).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-cyclopentyl-5-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O/c1-11(2)16-15(17(23)19-13-5-3-4-6-13)20-21-22(16)14-9-7-12(18)8-10-14/h7-11,13H,3-6H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZGCCYHLHNDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate](/img/structure/B2519619.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2519621.png)

![ethyl 2-[[(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2519622.png)

![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)